molecular formula C28H36I2N6O6S B561040 3,5-Diiodotyrosylalanylglycylphenylalanylmethioninamide CAS No. 103226-15-9

3,5-Diiodotyrosylalanylglycylphenylalanylmethioninamide

Cat. No. B561040
CAS RN: 103226-15-9
M. Wt: 838.501
InChI Key: HDQZVBXNIJOSOJ-UHFFFAOYSA-N
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Description

The compound’s name suggests that it is a peptide, a short chain of amino acids. The amino acids in this peptide appear to be tyrosine, alanine, glycine, phenylalanine, and methionine. The “diiodo” in the name suggests that the tyrosine has been modified with two iodine atoms .


Synthesis Analysis

The synthesis of such a compound would likely involve standard peptide synthesis techniques, possibly using solid-phase peptide synthesis. This involves sequentially adding protected amino acids to a growing chain, followed by deprotection steps .


Molecular Structure Analysis

The molecular structure would be determined using techniques such as X-ray crystallography, nuclear magnetic resonance (NMR), or mass spectrometry. These techniques can provide information about the arrangement of atoms in the molecule and the types of chemical bonds present .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its structure and the conditions under which it is used. Common reactions for peptides include hydrolysis, which breaks the peptide bond, and various modifications of the amino acid side chains .


Physical And Chemical Properties Analysis

The physical and chemical properties such as solubility, stability, melting point, etc., would be determined using various analytical techniques. These might include high-performance liquid chromatography (HPLC) for purity, mass spectrometry for molecular weight, and various spectroscopic methods for structural analysis .

Mechanism of Action

The mechanism of action would depend on the biological context in which the peptide is used. For example, if it is a bioactive peptide, it might interact with specific receptors or enzymes in the body .

Safety and Hazards

The safety and hazards associated with this compound would be determined through toxicological studies. These might involve testing the compound in cell cultures or animal models to determine its toxicity and potential side effects .

properties

IUPAC Name

2-[[2-[[2-[2-[[2-amino-3-(4-hydroxy-3,5-diiodophenyl)propanoyl]amino]propanoylamino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylsulfanylbutanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H36I2N6O6S/c1-15(34-27(41)20(31)12-17-10-18(29)24(38)19(30)11-17)26(40)33-14-23(37)35-22(13-16-6-4-3-5-7-16)28(42)36-21(25(32)39)8-9-43-2/h3-7,10-11,15,20-22,38H,8-9,12-14,31H2,1-2H3,(H2,32,39)(H,33,40)(H,34,41)(H,35,37)(H,36,42)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDQZVBXNIJOSOJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NCC(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCSC)C(=O)N)NC(=O)C(CC2=CC(=C(C(=C2)I)O)I)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H36I2N6O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80657536
Record name 3,5-Diiodotyrosylalanylglycylphenylalanylmethioninamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80657536
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

838.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

103226-15-9
Record name 3,5-Diiodotyrosylalanylglycylphenylalanylmethioninamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80657536
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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